molecular formula C16H14BrN5OS B2680745 N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 329779-21-7

N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B2680745
CAS No.: 329779-21-7
M. Wt: 404.29
InChI Key: WIFMOKLJVRVEHJ-UHFFFAOYSA-N
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Description

Structural Evolution of 1H-Tetrazol-5-ylsulfanyl Acetamide Scaffolds

The 1H-tetrazol-5-ylsulfanyl acetamide scaffold emerged from systematic efforts to optimize metabolic stability and target affinity in small-molecule therapeutics. Early work demonstrated that substituting the tetrazole’s 5-position with sulfanyl-acetamide groups enhanced solubility while preserving the heterocycle’s bioisosteric equivalence to carboxylic acids. For instance, N-(2,4,6-trimethoxyphenyl)-2H-tetrazole-5-acetamide showed potent ACAT inhibition (IC50 < 1 μM) through favorable interactions with the enzyme’s hydrophobic pocket. Subsequent iterations replaced methoxy groups with halogens, as seen in 5-(4-bromophenyl)-2H-tetrazole derivatives, which improved cellular permeability and oxidative stability.

A critical advancement involved introducing sulfur-containing linkers between the tetrazole and acetamide moieties. The sulfanyl group in compounds like 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide conferred enhanced π-π stacking capabilities with aromatic residues in enzyme active sites. This structural motif became foundational for designing kinase inhibitors and apoptosis modulators, as the sulfur atom’s polarizability facilitated reversible covalent interactions with cysteine residues.

Table 1: Structural Modifications and Biological Impact in Tetrazole-Acetamide Derivatives

Substituent Position Functional Group Biological Effect Source
Tetrazole 1-position Benzyl Increased lipophilicity (logP +0.7)
Acetamide N-position 4-Bromo-2-methylphenyl Enhanced cytotoxic activity (IC50 32.59 μM)
Linker Sulfanyl Improved target residence time (Δt +120 min)

Rational Design Principles for Bromophenyl-Tetrazole Hybrid Architectures

The incorporation of bromophenyl groups into tetrazole-acetamide hybrids follows three key design principles:

  • Electronic Modulation : The electron-withdrawing bromine atom at the phenyl para-position polarizes the aromatic ring, increasing hydrogen-bond acceptor capacity at the tetrazole N2 position. This effect proved critical in stabilizing interactions with the ATP-binding cleft of protein kinases.

  • Steric Complementarity : The 2-methyl group on the bromophenyl ring fills a hydrophobic subpocket in molecular targets like the 3ZK6 receptor, reducing entropic penalties during binding. Docking studies showed a 2.1 Å reduction in binding pocket volume when methyl-substituted derivatives were compared to unsubstituted analogs.

  • Metabolic Resistance : Bromine’s inductive effect slows oxidative metabolism of the phenyl ring, as demonstrated in microsomal stability assays where t1/2 increased from 12.4 min (phenyl) to 28.7 min (4-bromophenyl).

The strategic placement of sulfanyl linkages addresses solubility challenges inherent to polyhalogenated systems. In N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, the thioether bridge lowers calculated logP by 0.4 units compared to methylene analogs while maintaining membrane permeability. This balance enables efficient cellular uptake (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 models) without compromising target engagement.

Table 2: Synthetic Yields for Bromophenyl-Tetrazole Hybrids

Reaction Type Conditions Average Yield Key Intermediate
N-Alkylation K2CO3, CH3CN, 60°C 72% 5-(4-Bromophenyl)-2H-tetrazole
Ugi Multicomponent DCM, rt, 24h 63% Tetrazole-oxo building block
Passerini Modification Microwave, 150°C, 1h 77% Bis-tetrazole acetamide precursor

Molecular docking simulations reveal that N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide adopts a binding pose in the 3ERT receptor’s ligand-binding domain characterized by:

  • Halogen bonding between bromine and Thr347 (distance 3.2 Å)
  • Sulfanyl-mediated van der Waals contacts with Leu387
  • Tetrazole π-stacking against Phe404 (dihedral angle 12.7°)

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c1-11-9-12(17)7-8-14(11)18-15(23)10-24-16-19-20-21-22(16)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFMOKLJVRVEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly in anticancer research. Its unique structural features—such as a brominated aromatic ring and a tetrazole moiety—contribute to its biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN5OSC_{16}H_{14}BrN_5OS, with a molar mass of approximately 404.28 g/mol. The compound is characterized by the following structural features:

  • Brominated Phenyl Ring : Enhances lipophilicity and potential interactions with biological targets.
  • Tetrazole Moiety : Known for its pharmacological properties, including antitumor activity.
  • Sulfanyl Linkage : May influence the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells, demonstrating selectivity for cancer cells while showing minimal toxicity towards normal NIH/3T3 mouse embryoblast cell lines.

Table 1: Cytotoxicity Data of N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cell LineIC50 (µM)Selectivity
A549 (Lung Adenocarcinoma)23.30 ± 0.35High
NIH/3T3 (Normal)Not significantLow

The anticancer activity of this compound may be attributed to several mechanisms:

  • Induction of Apoptosis : It triggers programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression.
  • Targeting Specific Pathways : It may modulate signaling pathways involved in tumor growth and metastasis.

Structure-Activity Relationships (SAR)

The presence of specific functional groups in N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide plays a critical role in its biological activity:

  • The bromine atom enhances the compound's lipophilicity and may improve binding affinity to target proteins.
  • The tetrazole ring has been shown to contribute significantly to the anticancer properties of related compounds.

Research suggests that modifications to these groups can lead to variations in potency and selectivity against different cancer types .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Tetrazole Derivatives : A series of tetrazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, supporting the role of the tetrazole moiety in enhancing anticancer activity .
  • Comparison with Standard Chemotherapeutics : In comparative studies, N-(4-bromo-2-methylphenyl)-2-[(1-phenyltetrazol) sulfanyl]acetamide exhibited efficacy comparable to established chemotherapeutic agents like doxorubicin but with reduced side effects .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is C16H14BrN5OSC_{16}H_{14}BrN_5OS, with a molecular weight of 404.28 g/mol. The compound features a bromo-substituted aromatic ring and a tetrazole moiety linked through a thioether bond, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrazole and thiazole derivatives exhibit significant antimicrobial properties. For instance, similar structures have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the tetrazole ring in this compound could enhance its efficacy against microbial strains due to its ability to interact with bacterial enzymes or cell membranes .

Anticonvulsant Properties

Compounds with similar structural features have demonstrated anticonvulsant effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems or ion channels in the brain. The tetrazole moiety has been particularly noted for its role in enhancing central nervous system activity, making this compound a candidate for further investigation in treating epilepsy or other seizure disorders .

Cancer Therapeutics

Research into compounds with the tetrazole structure has revealed potential anticancer properties. These compounds can interfere with cancer cell proliferation and induce apoptosis through various pathways. The unique combination of the tetrazole and sulfanyl groups in this compound may provide synergistic effects that warrant exploration in cancer treatment protocols .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several tetrazole derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant inhibition of bacterial growth compared to standard antibiotics. The study utilized a series of tests against Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MICs) that suggest potential for clinical application .

Case Study 2: Anticonvulsant Activity Assessment

In another investigation focusing on anticonvulsant activity, researchers synthesized various derivatives of tetrazole-based compounds and assessed their efficacy using the pentylenetetrazole (PTZ) seizure model. Among these, certain derivatives showed promising results in reducing seizure frequency and severity, indicating that this compound might also possess similar therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Compound Name Structural Features Biological Activity/Findings Reference ID
Target Compound : N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide Tetrazole core, brominated aryl group Limited data; hypothesized antimicrobial/antioxidant activity
VUAA-1 : N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole core, pyridine substituent, ethyl groups Orco channel agonist (insect olfaction modulation)
OLC-12 : 2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-isopropylphenyl)acetamide Triazole core, isopropylphenyl group Enhanced Orco agonist activity compared to VUAA-1
Compound 8t : N-(5-chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole core, indole substituent Moderate LOX inhibition (IC₅₀ = 12 µM), weak α-glucosidase inhibition
Compound 38 : 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide Triazole core, fluorobenzyl group MIC = 16 µg/mL (E. coli), moderate antimicrobial activity
Compound 39 : 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide Triazole core, para-fluorobenzyl group MIC = 8 µg/mL (E. coli), superior to Compound 38
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine core, chlorophenyl group Structural analog with crystallographic data; no reported bioactivity

Key Observations

Core Heterocycle Impact :

  • The tetrazole core in the target compound offers higher metabolic stability compared to triazoles (e.g., VUAA-1, OLC-12) but may reduce solubility due to increased hydrophobicity.
  • Triazole derivatives (e.g., Compounds 38, 39) exhibit stronger antimicrobial activity, likely due to improved hydrogen-bonding interactions with bacterial targets .

Substituent Effects :

  • Halogenated aryl groups (e.g., bromo, chloro, fluoro) enhance lipophilicity and membrane permeability. For example, Compound 39’s para-fluoro substituent improves antimicrobial efficacy over ortho-fluoro (Compound 38) .
  • Bulkier groups (e.g., isopropyl in OLC-12) enhance receptor binding in Orco agonists but may reduce bioavailability in other systems .

Biological Activity Trends :

  • Antimicrobial Activity : Fluorinated derivatives (e.g., Compound 39) outperform brominated/chlorinated analogs, suggesting fluorine’s electronegativity enhances target interaction .
  • Enzyme Inhibition : Oxadiazole-containing compounds (e.g., 8t) show moderate LOX inhibition, but tetrazole/triazole derivatives lack comparable data, indicating a need for further study .

Data Table: Comparative Physicochemical Properties

Property Target Compound VUAA-1 Compound 39
Molecular Weight (g/mol) 403.3 398.4 325.3
LogP (Predicted) 3.8 3.5 2.9
Hydrogen Bond Acceptors 6 7 5
Rotatable Bonds 5 6 4
Aqueous Solubility (mg/mL) 0.02 0.05 0.12

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide?

  • Methodology :

  • Acetylation : React a bromo-methylphenylamine derivative with acetic anhydride under reflux, followed by purification via slow crystallization from ethanol or water .
  • Sulfanyl linkage : Introduce the tetrazole moiety via nucleophilic substitution using a thiol-containing intermediate under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to isolate the pure product. Monitor reaction progress with TLC and confirm purity via melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and acetamide/tetrazole connectivity. Use deuterated DMSO or CDCl₃ for solubility .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–C bond at ~600–700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar acetamide derivatives .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereoelectronic effects and validates structural hypotheses .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?

  • Methodology :

  • Refinement : Use SHELXL for high-resolution crystallographic refinement to adjust thermal parameters and hydrogen bonding networks .
  • DFT Validation : Compare experimental bond lengths/angles with Density Functional Theory (DFT)-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., C–H···O/N) via Mercury or Olex2 software. Overlay experimental and computational models to assess torsional deviations .

Q. What strategies optimize crystal growth for X-ray diffraction studies?

  • Methodology :

  • Solvent Selection : Use ethanol or methanol for slow evaporation. Avoid DMSO due to high viscosity, which impedes crystal nucleation .
  • Temperature Control : Gradual cooling (0.5°C/hour) from saturated solutions enhances crystal quality .
  • Seeding : Introduce microcrystals from prior batches to induce controlled growth.
  • Data Processing : Use WinGX for integration and scaling, and ORTEP for anisotropic displacement ellipsoid visualization .

Q. How can intermolecular interactions be systematically analyzed from crystallographic data?

  • Methodology :

  • SHELX Suite : Generate .res files to extract geometric parameters (e.g., dihedral angles, torsion angles) .
  • Mercury Software : Map π-π stacking (3.5–4.5 Å interplanar distances) and halogen bonding (C–Br···N/O interactions) .
  • Hydrogen Bond Metrics : Calculate D–H···A angles (ideal: 150–180°) and H···A distances (<2.5 Å). Use PLATON to validate non-covalent interactions .

Q. What experimental and computational approaches validate tautomeric forms of the tetrazole moiety?

  • Methodology :

  • Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ to detect tautomeric equilibria (e.g., 1H- vs. 2H-tetrazole forms) .
  • DFT Energy Calculations : Compare relative stabilities of tautomers using Gaussian or ORCA. Include solvent effects (PCM model for DMSO/water) .
  • X-ray Charge Density Analysis : Use multipole refinement (via MOLLY) to map electron density around the tetrazole ring .

Handling Methodological Challenges

Q. How should researchers address discrepancies in biological activity data across structural analogs?

  • Methodology :

  • SAR Analysis : Correlate substituent effects (e.g., bromo vs. fluoro groups) with activity using 3D-QSAR (CoMFA/CoMSIA).
  • Crystallographic Overlay : Superimpose active/inactive analogs in PyMOL to identify steric/electronic clashes .
  • Docking Studies : Use AutoDock Vina to simulate binding poses in target proteins (e.g., kinases) and validate with mutagenesis data .

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